Cas no 1016509-76-4 (3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile)
3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(4-amino-3-methylphenoxymethyl)-4-fluorobenzonitrile
- 3-[(4-amino-3-methylphenoxy)methyl]-4-fluorobenzonitrile
- NE53119
- Z1263602471
- 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile
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- Inchi: 1S/C15H13FN2O/c1-10-6-13(3-5-15(10)18)19-9-12-7-11(8-17)2-4-14(12)16/h2-7H,9,18H2,1H3
- InChI Key: BMILISMDYGOEKA-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C#N)C=C1COC1=CC=C(C(C)=C1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 340
- XLogP3: 2.9
- Topological Polar Surface Area: 59
3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A616423-25mg |
3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile |
1016509-76-4 | 25mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A616423-50mg |
3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile |
1016509-76-4 | 50mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A616423-250mg |
3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile |
1016509-76-4 | 250mg |
$ 365.00 | 2022-06-08 | ||
| Enamine | EN300-68714-0.05g |
3-[(4-amino-3-methylphenoxy)methyl]-4-fluorobenzonitrile |
1016509-76-4 | 95.0% | 0.05g |
$88.0 | 2025-02-19 | |
| Enamine | EN300-68714-0.1g |
3-[(4-amino-3-methylphenoxy)methyl]-4-fluorobenzonitrile |
1016509-76-4 | 95.0% | 0.1g |
$132.0 | 2025-02-19 | |
| Enamine | EN300-68714-0.25g |
3-[(4-amino-3-methylphenoxy)methyl]-4-fluorobenzonitrile |
1016509-76-4 | 95.0% | 0.25g |
$188.0 | 2025-02-19 | |
| Enamine | EN300-68714-0.5g |
3-[(4-amino-3-methylphenoxy)methyl]-4-fluorobenzonitrile |
1016509-76-4 | 95.0% | 0.5g |
$353.0 | 2025-02-19 | |
| Enamine | EN300-68714-1.0g |
3-[(4-amino-3-methylphenoxy)methyl]-4-fluorobenzonitrile |
1016509-76-4 | 95.0% | 1.0g |
$470.0 | 2025-02-19 | |
| Enamine | EN300-68714-2.5g |
3-[(4-amino-3-methylphenoxy)methyl]-4-fluorobenzonitrile |
1016509-76-4 | 95.0% | 2.5g |
$923.0 | 2025-02-19 | |
| Enamine | EN300-68714-5.0g |
3-[(4-amino-3-methylphenoxy)methyl]-4-fluorobenzonitrile |
1016509-76-4 | 95.0% | 5.0g |
$1364.0 | 2025-02-19 |
3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile
Introduction to 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile (CAS No. 1016509-76-4)
3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1016509-76-4, represents a unique structural motif that has been explored for its potential biological activities and synthetic utility. The presence of both amino and fluorobenzonitrile functional groups in its molecular framework suggests a rich chemical diversity, making it a valuable candidate for further investigation.
The compound's structure, characterized by a benzene ring substituted with a nitrile group at the 4-position and an amino group at the 4-position of a phenoxymethyl side chain, offers a versatile platform for chemical modifications. These structural features have been leveraged in the development of novel therapeutic agents, particularly in the quest to identify compounds with enhanced efficacy and reduced side effects. The methylphenoxymethyl moiety, in particular, adds a layer of complexity that can influence both the pharmacokinetic and pharmacodynamic properties of derivatives.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their improved metabolic stability and binding affinity to biological targets. The incorporation of a fluorine atom at the 4-position of the benzonitrile ring in 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile is particularly noteworthy, as fluorine substitution can significantly modulate the electronic properties of the molecule. This modification has been shown to enhance the compound's interaction with enzymes and receptors, making it a promising scaffold for drug discovery.
The pharmaceutical industry has increasingly turned to computational chemistry and high-throughput screening to identify potential drug candidates. The structural features of 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile make it an attractive candidate for these approaches. Its molecular architecture suggests potential activity against a range of therapeutic targets, including kinases, transcription factors, and other enzymes involved in disease pathways. Furthermore, the compound's solubility and stability under various conditions make it suitable for further preclinical testing.
One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The presence of both reactive sites—the amino group and the nitrile group—allows for diverse chemical transformations, including coupling reactions, nucleophilic substitutions, and cyclizations. These reactions can be tailored to produce derivatives with specific biological activities, enabling researchers to fine-tune the properties of the final product. This flexibility has made 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile a valuable building block in synthetic chemistry.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the phenoxymethyl side chain, introduction of the amino group at the appropriate position on the benzene ring, and finally, fluorination at the 4-position to yield the desired product. Advances in synthetic methodologies have made it possible to carry out these reactions more efficiently, reducing both cost and environmental impact.
In academic research, 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile has been used as a model compound to study reaction mechanisms and develop new synthetic strategies. Its unique structure provides insights into how different functional groups interact within a molecular framework, which can inform the design of future drugs. Additionally, its use in mechanistic studies has helped researchers understand how modifications at specific positions can influence overall reactivity.
The compound's potential applications extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. The ability to modify its structure allows for the creation of derivatives with specific properties that could be useful in crop protection or advanced materials development. For instance, certain derivatives might exhibit enhanced stability or bioavailability under environmental conditions relevant to agriculture.
Ethical considerations are also an important aspect when developing new chemical entities like 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile. Ensuring that synthetic routes are sustainable and that byproducts are minimized are key priorities. Furthermore, any potential environmental impact must be assessed before large-scale production is considered. These principles align with broader efforts in green chemistry to develop processes that are both efficient and environmentally responsible.
The future prospects for this compound are promising, with ongoing research aimed at uncovering new applications and optimizing its synthesis. As computational methods improve, so too will our ability to predict how modifications will affect biological activity. This will accelerate the discovery process and lead to more effective therapeutic agents based on this scaffold. Additionally, collaborations between academia and industry will be crucial in translating laboratory findings into tangible benefits for patients worldwide.
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